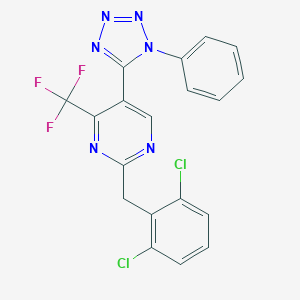![molecular formula C15H13BrN2OS B214942 N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B214942.png)
N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide, also known as BPTM, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTM is a thioamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Mécanisme D'action
The mechanism of action of N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. Specifically, N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and cell growth.
Biochemical and Physiological Effects:
N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide has been shown to exhibit a range of biochemical and physiological effects, including its ability to inhibit the growth and proliferation of cancer cells, as well as its potential as a neuroprotective agent. Additionally, N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide has been shown to exhibit anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide in lab experiments is its ability to inhibit the growth and proliferation of cancer cells, making it a promising candidate for further investigation as a potential cancer treatment. However, one of the limitations of using N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are a number of potential future directions for research on N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide, including its further investigation as a potential anticancer agent, its potential as a neuroprotective agent, and its potential as a treatment for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide and to identify any potential side effects or limitations associated with its use.
Méthodes De Synthèse
N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide can be synthesized using a variety of methods, including the reaction of 2-bromobenzenesulfonyl chloride with thiosemicarbazide, followed by the reaction of the resulting intermediate with 2-methylbenzoyl chloride. The resulting compound can be purified using a variety of techniques, including recrystallization and column chromatography.
Applications De Recherche Scientifique
N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide has been shown to exhibit a range of potential applications in scientific research, including its use as a potential anticancer agent. Studies have shown that N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide can inhibit the growth and proliferation of cancer cells in vitro, making it a promising candidate for further investigation as a potential cancer treatment.
Propriétés
Nom du produit |
N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide |
|---|---|
Formule moléculaire |
C15H13BrN2OS |
Poids moléculaire |
349.2 g/mol |
Nom IUPAC |
N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide |
InChI |
InChI=1S/C15H13BrN2OS/c1-10-6-2-3-7-11(10)14(19)18-15(20)17-13-9-5-4-8-12(13)16/h2-9H,1H3,(H2,17,18,19,20) |
Clé InChI |
QQXLTYHITVLNQS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2Br |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dimethyl 4-[2-(4-bromophenyl)-2-chlorovinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B214861.png)
![1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole](/img/structure/B214863.png)
![1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole](/img/structure/B214866.png)
![(3E)-5,6-dichloro-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B214867.png)
![2-(2,6-dichlorobenzyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214868.png)

![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B214871.png)
![N-methyl-N-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)-2-pyrimidinyl]amine](/img/structure/B214873.png)
![N-[5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B214875.png)
![4-{5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B214877.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214878.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B214879.png)
![4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine](/img/structure/B214882.png)